4-Hydroxy-3-(hydroxymethyl)benzoic acid
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Overview
Description
4-Hydroxy-3-(hydroxymethyl)benzoic acid is a derivative of benzoic acid . It has the molecular formula C8H8O4 and a molecular weight of 168.15 .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-3-(hydroxymethyl)benzoic acid consists of a benzene ring with a hydroxyl group (OH), a hydroxymethyl group (CH2OH), and a carboxyl group (COOH) attached to it .Scientific Research Applications
Pharmaceutical Applications
4-Hydroxy-3-(hydroxymethyl)benzoic acid shows potential in pharmaceutical applications, particularly as an additive to modify crystallization behaviors, which is crucial for drug formulation and stability. Studies have investigated its role in influencing crystal morphology, which can affect drug solubility and bioavailability .
Material Synthesis
This compound serves as a building block in polymer synthesis. It can be used to synthesize organic intermediates like 4-acetoxybenzoic acid and 4-hydroxy-3,5-diiodobenzoic acid, which are valuable in creating new materials with specific desired properties .
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar to 4-hydroxybenzoic acid, which is known to be a building block in polymer synthesis .
Mode of Action
Benzoic acid derivatives, like this compound, are known to interact with various enzymes and receptors in the body .
Biochemical Pathways
A study mentions the synthetic reverse β-oxidation pathway for the synthesis of resveratrol from 4-hydroxybenzoate , which could potentially be relevant.
Pharmacokinetics
Benzoic acid, a structurally similar compound, is known to conjugate with glycine in the liver and excreted as hippuric acid .
Result of Action
Benzoic acid derivatives are known to have various biological effects, including antimicrobial and antifungal activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy-3-(hydroxymethyl)benzoic acid . These factors can include pH, temperature, and the presence of other compounds.
properties
IUPAC Name |
4-hydroxy-3-(hydroxymethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3,9-10H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCIFUSRAPIQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-(hydroxymethyl)benzoic acid | |
CAS RN |
82885-62-9 |
Source
|
Record name | 4-hydroxy-3-(hydroxymethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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